molecular formula C9H6BrClN2O B11720101 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11720101
M. Wt: 273.51 g/mol
InChI Key: MDRXBHFQIWTWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 863307-51-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a framework recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which can enhance the metabolic stability of potential drug candidates . The key reactive site is the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions, making this compound a versatile building block for the synthesis of more complex molecules. Researchers utilize this handle to link the 1,2,4-oxadiazole core to other pharmacophores or functional groups . Compounds containing the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities in research, including anticancer, anti-inflammatory, antibacterial, and antiviral effects, as seen in FDA-approved drugs like Ataluren and Pleconaril . This makes this compound a particularly interesting scaffold for developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2

InChI Key

MDRXBHFQIWTWTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Chlorophenyl)amidoxime

The amidoxime precursor is synthesized by treating 3-chlorobenzonitrile with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under basic conditions (triethylamine, TEA). This reaction proceeds via nucleophilic addition, forming 3-(3-chlorophenyl)amidoxime.

Reaction Conditions :

  • Nitrile : 3-Chlorobenzonitrile (1.0 equiv)

  • Hydroxylamine : NH2_2OH·HCl (1.5 equiv), TEA (2.0 equiv)

  • Solvent : Ethanol (0.5 M)

  • Temperature : 70°C, 16 hours

  • Yield : 85–90%

Coupling with Bromoacetic Acid

The amidoxime is coupled with bromoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents. Cyclodehydration with triethylamine at elevated temperatures forms the 1,2,4-oxadiazole ring.

Optimized Protocol :

  • Amidoxime : 3-(3-Chlorophenyl)amidoxime (1.0 equiv)

  • Carboxylic Acid : Bromoacetic acid (1.0 equiv)

  • Coupling Agents : EDC (1.5 equiv), HOAt (20 wt% in DMF)

  • Cyclodehydration : TEA (1.0 equiv), 100°C, 3 hours

  • Workup : Extraction with chloroform, washing with water, and evaporation

  • Yield : 68–72%

Spectroscopic Data :

  • FTIR (KBr) : 3115 cm1^{-1} (C-H aromatic), 1645 cm1^{-1} (C=N), 1210 cm1^{-1} (C-O)

  • 1^1H NMR (500 MHz, DMSO-d6d_6) : δ 4.75 (s, 2H, BrCH2_2), 7.45–7.89 (m, 4H, Ar-H)

  • 13^{13}C NMR : δ 32.1 (BrCH2_2), 127.8–138.2 (aromatic carbons), 164.3 (C=N), 176.5 (C-O)

Post-Synthetic Bromination of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-Oxadiazole

Synthesis of Chloromethyl Precursor

The chloromethyl analog is prepared via cyclocondensation of 3-(3-chlorophenyl)amidoxime with chloroacetic acid under conditions analogous to Section 1.2.

Key Data :

  • Yield : 80–84%

  • Melting Point : 160–162°C

Nucleophilic Substitution with Bromide

The chloromethyl group undergoes bromide substitution using sodium bromide (NaBr) in dimethylformamide (DMF) at reflux.

Reaction Parameters :

  • Substrate : 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (1.0 equiv)

  • Bromide Source : NaBr (3.0 equiv)

  • Solvent : DMF (0.2 M)

  • Temperature : 120°C, 12 hours

  • Yield : 65–70%

Characterization :

  • Mass Spec (APCI) : m/z [M+H]+^+ calcd. for C9_9H6_6BrClN2_2O: 289.9; found: 290.0

Comparative Analysis of Synthetic Routes

Parameter Direct Cyclocondensation Post-Synthetic Bromination
Starting MaterialsBromoacetic acid, amidoximeChloromethyl precursor, NaBr
Reaction StepsOne-potTwo-step
Total Yield68–72%52–56% (over two steps)
Purity (HPLC)≥95%≥92%
ScalabilityModerate (gram-scale)High (multi-gram)

Advantages and Limitations :

  • Direct Method : Higher atom economy but limited by bromoacetic acid’s instability under prolonged heating.

  • Bromination Route : Requires harsh conditions but offers flexibility in intermediate purification.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via activation of bromoacetic acid by EDC/HOAt, forming an active ester. Nucleophilic attack by the amidoxime’s amino group generates an intermediate acyloxime, which undergoes cyclodehydration to form the oxadiazole ring.

Bromination Mechanism

The SN2 displacement of chloride by bromide occurs via a backside attack, facilitated by the polar aprotic solvent (DMF). The reaction’s efficiency depends on the leaving group’s ability (Cl^-) and nucleophile strength (Br^-).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety by minimizing exposure to toxic intermediates. A tubular reactor with immobilized EDC/HOAt enables efficient coupling at 80°C.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity product (≥98%).

  • Chromatography : Silica gel chromatography resolves byproducts from incomplete cyclization .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen substituents.

    Cyclization and Condensation: It can also undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Dehalogenated compounds or reduced oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole derivatives are known for their ability to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported the following IC50 values for different cell lines:

CompoundCell LineIC50 (µM)
This compoundPC-3 (prostate)0.87
HCT-116 (colon)0.80
ACHN (renal)0.67

These findings suggest that the compound can induce apoptosis in cancer cells by inhibiting key metabolic pathways .

Antimicrobial Properties

The compound also demonstrates antibacterial and antifungal activities. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for applications in coordination chemistry and the development of advanced materials such as sensors and catalysts.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The bromomethyl group allows for nucleophilic substitution reactions, enabling the modification of its structure to create more complex molecules with enhanced biological activity.

Synthetic Routes

The synthesis typically involves cyclization reactions starting from appropriate precursors. The following synthetic route is commonly employed:

  • Formation of the Oxadiazole Ring : Reacting hydrazides with carbonyl compounds.
  • Substitution Reactions : Using nucleophiles to replace the bromomethyl group under mild conditions.

Case Study 1: Anticancer Research

A recent study evaluated several oxadiazole derivatives against human cancer cell lines. Among them, this compound showed promising results in inhibiting tumor growth in vitro and was further investigated for its mechanism of action involving DNA damage and apoptosis induction .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various oxadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole 3-Cl-C6H4 / BrCH2 C9H7BrClN2O ~289.5* 863307-51-1 Reactive intermediate; anticancer lead
3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 3-Br-C6H4 / ClCH2 C9H7BrClN2O ~289.5 N/A Structural isomer; similar reactivity
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 3-Br-C6H4 / CH3 C9H7BrN2O 239.07 160377-57-1 Lower reactivity; anticancer screening
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Cl-C6H4 / ClCH2 C9H7Cl2N2O 242.07 N/A Dual chloro substituents; antimicrobial
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-CF3-C6H4 / 3-Cl-thiophene C13H7ClF3N2OS 344.72 N/A Apoptosis inducer; IC50 ~9.1 μM

*Calculated based on atomic masses: Br (79.9), Cl (35.45), C (12), H (1), N (14), O (16).

Key Observations:

  • Biological Activity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) at position 3 exhibit enhanced apoptotic activity (IC50 ~9.1 μM) compared to halogenated phenyl derivatives .

Biological Activity

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, which is known for diverse biological activities. The oxadiazole ring system contributes to its pharmacological properties, as it can interact with various biological targets. The specific structure of this compound includes a bromomethyl group and a chlorophenyl substituent, which are critical for its activity.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity across various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. Specifically, it has been evaluated against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung carcinoma (A-549) cells.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest. For example, in HT-1080 fibrosarcoma cells, it was found to activate caspase-3/7 and induce G2/M phase arrest .
  • IC50 Values : The compound's effectiveness is quantified by IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of 19.56 µM against HT-1080 cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their chemical structure:

  • Substituents : The presence of bromine and chlorine atoms enhances the lipophilicity and electron-withdrawing properties of the molecule, which may improve binding affinity to biological targets .
  • Modification Potential : Derivatives of this compound have been synthesized to enhance potency against cancer cell lines. For example, modifications have led to compounds with improved antiproliferative activities .

Case Studies

Several studies have investigated the anticancer potential of oxadiazole derivatives:

  • Study on HT-29 Cells : A series of derivatives were tested for their cytotoxicity against HT-29 cells. The most potent compound showed significant growth inhibition with an IC50 value lower than 20 µM .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that modifications in the oxadiazole ring can lead to enhanced interactions with target enzymes .

Summary Table of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism
CytotoxicityHT-108019.56Apoptosis via caspase activation
CytotoxicityMCF-7TBDTBD
CytotoxicityA-549TBDTBD

Q & A

Q. Basic

  • Apoptosis induction : In T47D breast cancer cells, related oxadiazoles arrest the cell cycle at G1 phase (24-hour exposure) and activate caspase-3, confirmed via flow cytometry .
  • Enzyme inhibition : Analogous compounds (e.g., compound 34 in ) inhibit targets with IC50_{50} values of 9.1 ± 1.3 μM and binding free energy (ΔG) of −19.10 kcal/mol, suggesting competitive inhibition .

What structure-activity relationship (SAR) insights guide optimization of oxadiazole derivatives?

Q. Advanced

  • Positional substitution : The 3-aryl group (e.g., 3-chlorophenyl) is critical for target binding. Replacement with pyridyl groups retains activity but alters solubility .
  • Bromomethyl group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate prodrugs. However, excessive steric bulk at this position reduces cellular uptake .
  • Oxadiazole ring stability : Electron-withdrawing substituents (e.g., Cl, CF3_3) improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .

How are computational methods applied to study reactivity and target interactions?

Q. Advanced

  • Wavefunction analysis : Tools like Multiwfn calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites. For example, the bromomethyl group shows high electrophilicity (EPS ≈ +40 kcal/mol), aligning with its reactivity in substitution reactions .
  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite model interactions with targets like TIP47 (IGF II receptor binding protein). Key residues (e.g., Lys123) form hydrogen bonds with the oxadiazole ring .

What is the mechanistic role of TIP47 in the compound’s anticancer activity?

Advanced
TIP47 (Targeting Protein for Insulin-like Growth Factor II) binds oxadiazole derivatives via hydrophobic pockets, disrupting IGF-II signaling. Photoaffinity labeling studies () show covalent binding to TIP47’s C-terminal domain, which correlates with apoptosis in MX-1 tumor models. Knockdown experiments confirm TIP47 as a primary target .

What challenges exist in optimizing pharmacokinetic properties?

Q. Advanced

  • Metabolic stability : Bromomethyl groups are susceptible to glutathione-mediated detoxification. Strategies include replacing Br with CF3_3 or using prodrugs (e.g., ester derivatives) .
  • Solubility : LogP values >3.5 (calculated via ChemAxon) indicate poor aqueous solubility. PEGylation or co-crystallization with cyclodextrins improves formulation .

How do substituents influence stability under physiological conditions?

Q. Advanced

  • pH sensitivity : The oxadiazole ring hydrolyzes in acidic environments (e.g., lysosomal pH 4.5), forming carboxylic acid derivatives. Stability assays (HPLC monitoring) show <10% degradation at pH 7.4 over 24 hours .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C for bromomethyl derivatives, suitable for storage at −20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.